RIPA Buffer Concentrate
CAS No.:
Cat. No.: VC0205418
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Composition and Formulation
Standard Components
RIPA Buffer Concentrate typically contains several key components at elevated concentrations. The standard 5X formulation includes:
| Component | Concentration in 5X Concentrate | Final Working Concentration (1X) |
|---|---|---|
| Tris-HCl (pH 7.6) | 125 mM | 25 mM |
| NaCl | 750 mM | 150 mM |
| Igepal CA-630 (or NP-40) | 5% | 1% |
| Sodium deoxycholate | 5% | 1% |
| SDS | 0.5% | 0.1% |
This formulation represents the composition of commercially available 5X RIPA Buffer from certain suppliers . When diluted to working strength (1X), the concentrations align with standard RIPA buffer recipes used in research laboratories.
Variations in Formulation
RIPA buffer recipes can vary slightly between manufacturers and laboratories. The basic 1X working solution typically contains:
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10-50 mM Tris-HCl (pH 7-8) or 10 mM sodium phosphate
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150 mM NaCl to maintain physiological osmotic pressure
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1% non-ionic detergent (Triton X-100 or NP-40/Igepal CA-630)
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0.1-0.5% sodium deoxycholate
Some formulations may also include EDTA (1-5 mM) to chelate divalent cations and inhibit metalloproteases . The relative concentrations of detergents may be adjusted depending on the specific application and the types of proteins being targeted for extraction.
Mechanism of Action
RIPA Buffer Concentrate functions through the combined action of its detergent components:
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Non-ionic detergents (Igepal CA-630/NP-40) primarily disrupt lipid-lipid and lipid-protein interactions
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Sodium deoxycholate, an ionic detergent, efficiently solubilizes membrane proteins
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SDS, a strong anionic detergent, denatures proteins by disrupting non-covalent bonds
This detergent combination makes RIPA buffer more denaturing than buffers containing only non-ionic detergents, enabling more comprehensive cell lysis and protein extraction . The buffer's effectiveness in disrupting nuclear membranes makes it particularly valuable for extracting nuclear proteins.
Applications
Protein Extraction
RIPA Buffer Concentrate, when properly diluted and supplemented with inhibitors, is suitable for extracting proteins from:
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Adherent cultured mammalian cells
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Suspension cultures
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Tissue samples
The buffer enables extraction of proteins from multiple cellular compartments, including cytoplasmic, membrane, and nuclear proteins . Generally, 1 mL of working RIPA buffer is sufficient to lyse approximately 5 million cells .
Protocols for Cell Lysis
Suspension Cells
For suspension cells:
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Collect cells into a conical centrifuge tube
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Centrifuge for 5 minutes at 600 × g
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Remove and discard the supernatant
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Wash cell pellet twice with cold PBS
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Add cold 1X RIPA Buffer with fresh inhibitors
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Incubate on ice for 15-30 minutes
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Centrifuge at 14,000 × g for 15 minutes
Throughout both protocols, it is critical to keep cells and buffers cold to maintain protein integrity and minimize unwanted enzymatic activity.
Limitations and Considerations
Incomplete Protein Extraction
Despite its utility, RIPA buffer has notable limitations:
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Many high molecular weight proteins are lost to RIPA-insoluble fractions
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Nearly all extracellular matrix proteins and many cytoskeleton proteins are found in RIPA-insoluble fractions
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The average molecular weight of proteins in RIPA-insoluble fractions (extracted using urea-based buffers) is approximately 60% higher than that of RIPA-soluble fractions
These limitations result in an incomplete and potentially biased protein profile that may significantly impact experimental outcomes, particularly in comprehensive proteomic studies.
Artificial Enzyme Activation
Research findings indicate that RIPA buffer may induce artificial enzyme activation:
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In vitro protein kinase activity in RIPA buffer lysates from colon cancer cells was five to seven times higher compared to activity measured using NP-40 as the lysis reagent
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RIPA buffer has been reported to artificially activate caspase-3 via the release of Granzyme B from cell lysates
These findings underscore the importance of exercising caution when interpreting results, particularly in studies focused on enzyme activities or activation states.
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